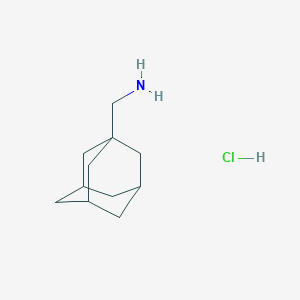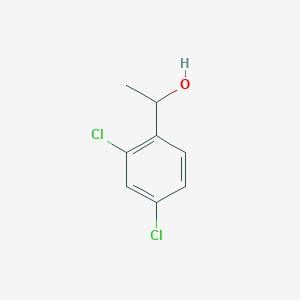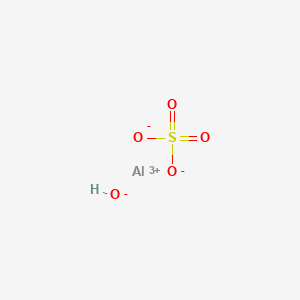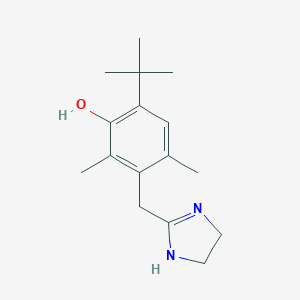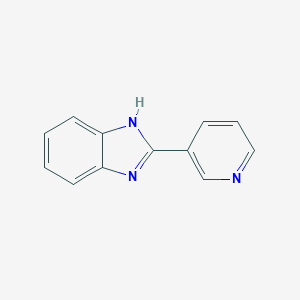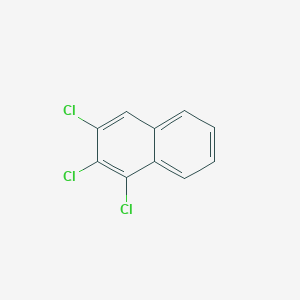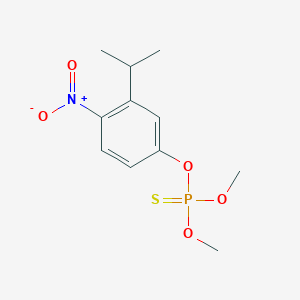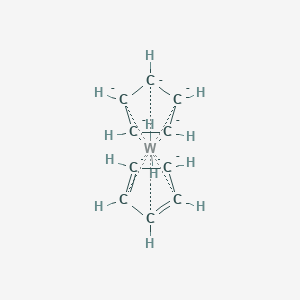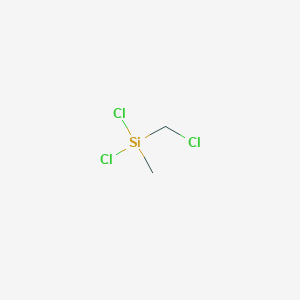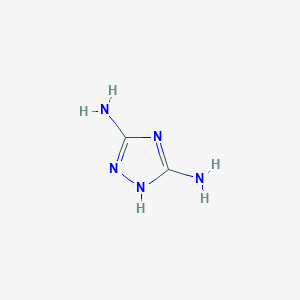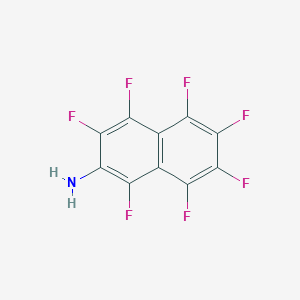
2-méthylprop-2-ène-1-sulfonate de sodium
Vue d'ensemble
Description
Sodium 2-methylprop-2-ene-1-sulfonate is an organic compound with the molecular formula C4H7NaO3S and a molecular weight of 158.15 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Applications De Recherche Scientifique
Sodium 2-methylprop-2-ene-1-sulfonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of various copolymers for advanced material applications.
Biology: It is employed in the modification of biomolecules and surfaces to enhance biocompatibility.
Medicine: It is used in drug delivery systems and as a component in medical devices.
Industry: It is utilized in water treatment, as a dispersant, and in the production of superabsorbent polymers.
Mécanisme D'action
Target of Action
Sodium 2-methylprop-2-ene-1-sulfonate, also known as Sodium methallylsulfonate, is a chemical compound with the molecular formula C4H7NaO3S It is used in various applications such as a dyeing modifier for polyacrylonitrile fibers, a reactive emulsifier, a flocculant, and a water reducer for commercial concrete .
Mode of Action
For example, when used as a dyeing modifier, it likely interacts with the polyacrylonitrile fibers to enhance their dye-uptake properties .
Biochemical Pathways
Given its applications, it can be inferred that it may influence the pathways related to dye uptake in polyacrylonitrile fibers and the formation of emulsions .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The result of Sodium methallylsulfonate’s action depends on its application. For instance, when used as a dyeing modifier for polyacrylonitrile fibers, it enhances the fibers’ dye-uptake properties . When used as a reactive emulsifier or a flocculant, it aids in the formation of stable emulsions or the aggregation of particles in suspension, respectively .
Action Environment
The action of Sodium methallylsulfonate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be influenced by the presence of water. Additionally, its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemicals in its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-methylprop-2-ene-1-sulfonate can be synthesized through the sulfonation of 2-methylprop-2-ene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonate product .
Industrial Production Methods: In industrial settings, the production of sodium 2-methylprop-2-ene-1-sulfonate involves the continuous sulfonation process. This method ensures high yield and purity of the product. The reaction mixture is neutralized with sodium hydroxide to obtain the final sodium salt .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-methylprop-2-ene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Polymerization Reactions: It can act as a monomer in polymerization reactions to form copolymers with other vinyl monomers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metals and other nucleophiles under basic conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Polymerization Reactions: Copolymers with enhanced properties for specific applications.
Comparaison Avec Des Composés Similaires
- Sodium 2-propene-1-sulfonate
- Sodium 2-methyl-2-propene-1-sulfonate
Comparison: Sodium 2-methylprop-2-ene-1-sulfonate is unique due to its specific structure, which provides distinct reactivity and polymerization properties compared to similar compounds. Its ability to form stable copolymers and participate in a wide range of chemical reactions makes it highly valuable in various applications.
Propriétés
Numéro CAS |
1561-92-8 |
|---|---|
Formule moléculaire |
C4H8NaO3S |
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
sodium;2-methylprop-2-ene-1-sulfonate |
InChI |
InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7); |
Clé InChI |
JLTXCMGMFWIRAW-UHFFFAOYSA-N |
SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CC(=C)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(=C)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
1561-92-8 |
Description physique |
DryPowde |
Pictogrammes |
Irritant |
Synonymes |
methallyl sulfonate sodium methallyl sulfonate sodium methylallyl sulfonate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
